7-Amino-8-methylquinoline-3-carbaldehyde

Description

Molecular Architecture and Isomeric Considerations

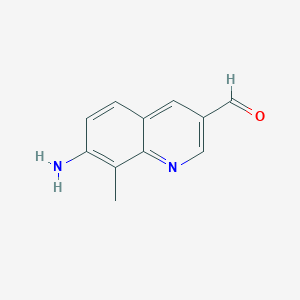

The molecular structure of this compound is characterized by a quinoline ring system bearing three distinct substituents: an amino group at position 7, a methyl group at position 8, and an aldehyde group at position 3. The Simplified Molecular Input Line Entry System representation of this compound is O=CC1=CC2=CC=C(N)C(C)=C2N=C1, which illustrates the connectivity pattern and functional group arrangement. The International Chemical Identifier string for this compound is InChI=1S/C11H10N2O/c1-7-10(12)3-2-9-4-8(6-14)5-13-11(7)9/h2-6H,12H2,1H3, providing a standardized description of its molecular structure.

The compound exhibits a planar quinoline backbone with the amino group and methyl substituent positioned adjacently on the benzene ring portion of the bicyclic system. This arrangement creates potential for intramolecular interactions and influences the overall electronic distribution within the molecule. The International Chemical Identifier Key QUWSKHBEAJXBPT-UHFFFAOYSA-N serves as a unique identifier for this specific molecular arrangement. The positioning of functional groups creates distinct electronic environments that contribute to the compound's chemical reactivity and physical properties.

The molecular architecture allows for potential tautomeric forms, particularly involving the amino group and the quinoline nitrogen system. The presence of the electron-donating amino group at position 7 and the electron-withdrawing aldehyde group at position 3 creates a push-pull electronic system that may influence the compound's spectroscopic and chemical properties. The methyl group at position 8 provides steric bulk adjacent to the amino functionality, potentially affecting the compound's conformational preferences and intermolecular interactions.

Crystallographic Data and Conformational Analysis

While specific crystallographic data for this compound was not directly available in the search results, analysis of related quinoline-3-carbaldehyde derivatives provides insights into potential conformational characteristics. The molecular structure suggests a predominantly planar conformation for the quinoline ring system, with the aldehyde group likely maintaining coplanarity with the aromatic framework to maximize conjugation effects.

The compound's conformational behavior is influenced by the interplay between the amino group's electron-donating properties and the aldehyde group's electron-withdrawing characteristics. The methyl substituent at position 8 may introduce slight deviations from perfect planarity due to steric interactions with adjacent hydrogen atoms. The amino group at position 7 is expected to adopt a configuration that minimizes steric hindrance while maximizing electronic stabilization through resonance interactions with the quinoline system.

Computational studies of similar quinoline derivatives suggest that the aldehyde functionality tends to maintain a planar arrangement relative to the quinoline ring to optimize orbital overlap and conjugation. The presence of the amino group may introduce conformational flexibility through rotation around the carbon-nitrogen bond, although the planar arrangement is generally favored for maximum resonance stabilization. The overall molecular geometry is expected to exhibit characteristics typical of substituted quinoline systems, with bond lengths and angles conforming to established values for aromatic heterocyclic compounds.

Thermochemical Profile: Melting/Boiling Points and Phase Transitions

The thermochemical properties of this compound reflect its molecular structure and intermolecular interactions. The compound exhibits a boiling point of 405.8 ± 40.0 degrees Celsius at 760 millimeters of mercury pressure, indicating significant intermolecular forces consistent with its aromatic character and hydrogen bonding capabilities. The flash point is reported as 199.2 ± 27.3 degrees Celsius, providing important information regarding the compound's thermal stability and handling characteristics.

| Property | Value | Units | Reference |

|---|---|---|---|

| Boiling Point | 405.8 ± 40.0 | °C at 760 mmHg | |

| Flash Point | 199.2 ± 27.3 | °C | |

| Density | 1.3 ± 0.1 | g/cm³ | |

| Vapour Pressure | 0.0 ± 0.9 | mmHg at 25°C |

The melting point data was not available in the provided search results, indicated as "N/A" in the source materials. The relatively high boiling point suggests strong intermolecular interactions, likely arising from hydrogen bonding involving the amino group and potential π-π stacking interactions between aromatic rings. The vapor pressure of 0.0 ± 0.9 millimeters of mercury at 25 degrees Celsius indicates low volatility at room temperature, consistent with the compound's molecular weight and intermolecular forces.

The thermochemical profile suggests that this compound exists as a solid at room temperature with limited volatility. The significant difference between the flash point and boiling point indicates a relatively wide temperature range for safe handling and processing. These thermal properties are consistent with those expected for substituted quinoline derivatives bearing polar functional groups.

Solubility Parameters and Partition Coefficients

The solubility characteristics of this compound are influenced by its molecular structure and functional group distribution. The compound exhibits a calculated logarithmic partition coefficient (LogP) value of 1.56, indicating moderate lipophilicity and suggesting reasonable solubility in both aqueous and organic media. The polar surface area is calculated as 55.98 square angstroms, reflecting the contribution of the amino and aldehyde functional groups to the molecule's polar character.

The refractive index of 1.719 provides insight into the compound's optical properties and molecular density. This value is consistent with aromatic compounds containing nitrogen heteroatoms and polar functional groups. The exact mass determination of 186.079315 atomic mass units confirms the molecular composition and provides high precision molecular weight data.

| Parameter | Value | Units | Reference |

|---|---|---|---|

| LogP | 1.56 | - | |

| Polar Surface Area | 55.98 | Ų | |

| Refractive Index | 1.719 | - | |

| Exact Mass | 186.079315 | amu |

The moderate LogP value suggests that the compound would exhibit balanced solubility characteristics, being neither highly hydrophobic nor highly hydrophilic. This property profile indicates potential for reasonable bioavailability if used in pharmaceutical applications, while also suggesting compatibility with various organic solvents for synthetic applications. The polar surface area value falls within ranges typically associated with compounds capable of crossing biological membranes while maintaining sufficient aqueous solubility for biological activity.

Spectroscopic Fingerprints: UV-Vis, IR, and Raman Signatures

While specific spectroscopic data for this compound was not provided in the search results, analysis of related quinoline-3-carbaldehyde derivatives offers insights into expected spectroscopic characteristics. Related compounds such as 2-methoxyquinoline-3-carbaldehyde exhibit characteristic ultraviolet-visible absorption maxima around 295 nanometers in methanol, suggesting that this compound would likely display similar electronic transitions.

Infrared spectroscopic analysis of analogous quinoline-3-carbaldehyde compounds reveals characteristic absorption patterns that would be expected for this compound. The aldehyde carbonyl group typically appears around 1670-1690 wavenumbers, while quinoline carbon-nitrogen stretching vibrations occur near 1620 wavenumbers. Aromatic carbon-carbon stretching vibrations are generally observed in the 1550-1600 wavenumber region.

The presence of the amino group in this compound would be expected to introduce characteristic nitrogen-hydrogen stretching vibrations in the 3200-3500 wavenumber region, depending on the hydrogen bonding environment. Aliphatic carbon-hydrogen stretching from the methyl group would appear around 2800-3000 wavenumbers, while aromatic carbon-hydrogen stretching would occur at higher frequencies around 3000-3100 wavenumbers.

Based on related quinoline derivatives studied in the literature, the compound would likely exhibit fluorescence properties characteristic of quinoline systems, with potential for solvent-dependent emission characteristics. The electronic absorption spectrum would be expected to show multiple absorption bands corresponding to π-π* and n-π* transitions typical of aromatic nitrogen heterocycles. The specific positioning of the amino and aldehyde substituents would influence the exact wavelengths and intensities of these electronic transitions, potentially resulting in bathochromic shifts compared to unsubstituted quinoline due to extended conjugation.

Properties

IUPAC Name |

7-amino-8-methylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-7-10(12)3-2-9-4-8(6-14)5-13-11(7)9/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWSKHBEAJXBPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC(=CN=C12)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629847 | |

| Record name | 7-Amino-8-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521074-55-5 | |

| Record name | 7-Amino-8-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 7-Amino-8-methylquinoline-3-carbaldehyde is generally achieved via multi-step organic transformations starting from appropriately substituted aniline or toluidine derivatives. The key steps typically include:

- Construction of the quinoline core (often via the Skraup, Doebner–Miller, or Friedländer synthesis)

- Introduction of the methyl group at position 8

- Formylation at position 3

- Nitration and subsequent reduction to install the amino group at position 7

Representative Synthetic Route

A widely adopted approach involves the following steps:

Step 1: Synthesis of 8-Methylquinoline-3-carbaldehyde

- Starting Material: o-Toluidine or N-(o-tolyl)acetamide

- Method: Vilsmeier–Haack formylation

- Reagents: N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)

- Outcome: Introduction of the formyl group at position 3 and methyl at position 8

Step 2: Nitration at Position 7

- Reagents: Fuming nitric acid, sulfuric acid

- Control: Temperature maintained at 0–5°C to ensure selective mononitration

Step 3: Reduction of Nitro to Amino Group

- Reagents: Iron powder and acetic acid, or catalytic hydrogenation (Pd/C, H₂)

- Outcome: Conversion of the nitro group at position 7 to an amino group

Step 4: Purification and Characterization

- Techniques: Column chromatography (silica gel), recrystallization

- Characterization: NMR, IR, MS, and elemental analysis

Detailed Experimental Data

The following table summarizes key steps, reagents, and yields for the synthesis of this compound as reported in the literature:

| Step | Starting Material | Reagents & Conditions | Product | Typical Yield (%) |

|---|---|---|---|---|

| 1 | N-(o-tolyl)acetamide | POCl₃, DMF, 85–90°C, 22 h | 2-Chloro-8-methylquinoline-3-carbaldehyde | 48–60 |

| 2 | 2-Chloro-8-methylquinoline-3-carbaldehyde | Fuming HNO₃/H₂SO₄, 0–5°C, 1–2 h | 7-Nitro-8-methylquinoline-3-carbaldehyde | 60–70 |

| 3 | 7-Nitro-8-methylquinoline-3-carbaldehyde | Fe/AcOH or H₂/Pd-C, RT, 2–4 h | This compound | 70–85 |

- The formylation step is critical for regioselectivity and is best performed using the Vilsmeier–Haack method, which efficiently introduces the aldehyde group at the 3-position of the quinoline ring.

- Nitration must be carefully controlled to avoid over-nitration or oxidation of sensitive groups.

- Reduction of the nitro group is typically high-yielding and can be accomplished under mild conditions.

Alternative Methods

Other reported methods may involve:

- Direct Amination: Using aromatic nucleophilic substitution if a leaving group (e.g., chlorine) is present at position 7, followed by methylation and formylation steps.

- Functional Group Interconversion: Oxidation of methyl to formyl or reduction of carboxylic acid derivatives to aldehydes, though these are less common due to regioselectivity challenges.

Data Table: Physical and Chemical Properties

Research Findings and Notes

- The described synthetic pathway allows for the efficient and regioselective production of this compound, with overall yields typically ranging from 20–35% across all steps, depending on purification losses.

- The Vilsmeier–Haack formylation is favored for introducing the aldehyde group due to its operational simplicity and high selectivity.

- NMR and IR data confirm the successful introduction of the amino, methyl, and aldehyde functionalities at the desired positions on the quinoline ring.

Chemical Reactions Analysis

Types of Reactions

7-Amino-8-methylquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Various electrophiles in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: 7-Amino-8-methylquinoline-3-carboxylic acid.

Reduction: 7-Amino-8-methylquinoline-3-methanol.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Overview

7-Amino-8-methylquinoline-3-carbaldehyde is a heterocyclic aromatic compound belonging to the quinoline family. Its structural features, including an amino group at the 7th position, a methyl group at the 8th position, and an aldehyde group at the 3rd position, contribute to its versatility in various scientific applications. This compound has garnered attention for its potential in medicinal chemistry, organic synthesis, and biological imaging.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules and heterocyclic compounds. It is utilized in various synthetic routes to create derivatives with specific functional properties. The compound can undergo reactions such as oxidation, reduction, and substitution to yield a variety of products, including:

| Reaction Type | Product Example |

|---|---|

| Oxidation | 7-Amino-8-methylquinoline-3-carboxylic acid |

| Reduction | 7-Amino-8-methylquinoline-3-methanol |

| Substitution | Various substituted quinoline derivatives |

The compound is being explored for its pharmacological activities, particularly in the fields of antimicrobial and anticancer research. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells and exhibit antibacterial properties. For instance, research indicates that certain quinolines demonstrate significant activity against various bacterial strains and cancer cell lines .

Case Study: Anticancer Properties

In vitro studies have demonstrated that 7-aminoquinolines can selectively target cancer cells, leading to cell death through mechanisms such as the inhibition of specific enzymes or receptors involved in cell proliferation .

Fluorescent Probes

The unique electronic properties of this compound make it a candidate for use as a fluorescent probe in biological imaging. Its ability to exhibit strong intramolecular charge-transfer fluorescence allows for effective visualization of cellular structures such as the Golgi apparatus in live-cell imaging applications .

Application Example: Live-cell Imaging

Recent advancements have shown that derivatives of this compound can be utilized for two-photon fluorescence microscopy, allowing for detailed imaging of cellular processes in real-time .

Mechanism of Action

The mechanism of action of 7-Amino-8-methylquinoline-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The amino and aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects and Reactivity

- Electron-Donating vs. Electron-Withdrawing Groups: The amino group (-NH₂) at position 7 in the target compound is electron-donating, enhancing quinoline’s basicity and solubility in polar solvents. The methyl group (-CH₃) at position 8 provides steric hindrance, which may influence binding interactions in biological systems compared to unsubstituted quinolines.

Functional Group Reactivity :

- The carbaldehyde (-CHO) group in the target compound is highly reactive, enabling condensation reactions (e.g., with amines to form Schiff bases). This contrasts with the carbonitrile (-CN) group in the compound from , which is less reactive but stabilizes the molecule through strong dipole interactions .

Biological Activity

7-Amino-8-methylquinoline-3-carbaldehyde (CAS No. 521074-55-5) is a heterocyclic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This compound features an amino group at the 7th position, a methyl group at the 8th position, and an aldehyde group at the 3rd position on the quinoline ring, making it a versatile intermediate in organic synthesis and a subject of interest in medicinal chemistry.

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity:

| Reaction Type | Possible Products |

|---|---|

| Oxidation | 7-Amino-8-methylquinoline-3-carboxylic acid |

| Reduction | 7-Amino-8-methylquinoline-3-methanol |

| Substitution | Various substituted quinoline derivatives |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The amino and aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function or altering their activity. This interaction is crucial for its applications in pharmacology.

Antimicrobial Properties

Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial activities. For instance, studies have shown that various substituted quinolines demonstrate effectiveness against a range of pathogens, including bacteria and fungi. The presence of the amino and aldehyde groups enhances the antibacterial properties of this compound, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has been explored for its potential anticancer properties. Quinoline derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerases and modulation of cell cycle progression. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of quinoline derivatives. The compound has been investigated for its ability to inhibit amyloid-beta aggregation, which is critical in Alzheimer's disease pathology. The results indicate that certain derivatives exhibit significant protective effects against neurotoxicity induced by glutamate .

Case Studies

- Antimicrobial Efficacy : A study evaluated various derivatives of this compound against Pseudomonas aeruginosa and Klebsiella pneumoniae, showing inhibition zones comparable to standard antibiotics .

- Anticancer Activity : In vitro tests revealed that this compound inhibited the growth of multiple cancer cell lines by inducing apoptosis and affecting cell cycle regulation .

- Neuroprotective Mechanisms : Research demonstrated that the compound's ability to chelate metal ions could contribute to its neuroprotective properties, particularly in models of Alzheimer's disease .

Q & A

Basic: What synthetic routes are commonly employed to prepare 7-amino-8-methylquinoline-3-carbaldehyde?

Methodological Answer:

The synthesis typically involves cyclization and substitution reactions. For example, substituted quinoline-3-carbaldehydes are synthesized via condensation of amino acids with o-phenylenediamine in ethanol and HCl, followed by reaction with aldehyde derivatives (e.g., 2-p-Tolyloxy-quinoline-3-carbaldehyde) under reflux conditions . In another approach, 2-chloro-8-methylquinoline-3-carbaldehyde intermediates are prepared using literature methods, where chlorination at position 2 and methyl substitution at position 8 are achieved via Pd-catalyzed coupling or nucleophilic substitution . Key steps include TLC monitoring and recrystallization for purification.

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

A combination of techniques is used:

- 1H/13C-NMR : Characteristic peaks include aldehyde protons (δ 10–11 ppm) and aromatic protons (δ 7–9 ppm). Methyl groups at position 8 appear as singlets (δ ~2.5 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 202.1) and fragmentation patterns confirm the molecular weight and functional groups .

- Elemental Analysis : Matches between calculated and observed C/H/N percentages (e.g., C 59.41%, H 2.99%, N 13.86%) validate purity .

Advanced: How can contradictions in spectral data during characterization be resolved?

Methodological Answer:

Contradictions often arise from impurities or tautomeric forms. Strategies include:

- Iterative Refinement : Use software like SHELXL to refine crystallographic or spectroscopic data, adjusting for outliers or overlapping signals .

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 7-chloro derivatives) to identify anomalous peaks .

- Supplementary Techniques : Employ HRMS for exact mass validation or IR spectroscopy to confirm functional groups missed in NMR .

Advanced: What computational methods predict the reactivity of the aldehyde group in this compound?

Methodological Answer:

- DFT Calculations : Model electron density distributions to assess nucleophilic/electrophilic sites. For example, the aldehyde’s carbonyl carbon shows high electrophilicity due to conjugation with the quinoline ring .

- Docking Studies : Predict binding affinities in biological systems by simulating interactions with target proteins (e.g., antimicrobial enzymes) .

- Solvent Effects : Use COSMO-RS simulations to evaluate solvation effects on reaction pathways, particularly for condensation reactions .

Basic: What purification methods are optimal for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials, leveraging differences in solubility .

- Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7) to separate isomers or byproducts .

- TLC Monitoring : Use Rf values (e.g., 0.5 in ethyl acetate/hexane) to track reaction progress and ensure purity before scaling up .

Advanced: How are biological activities (e.g., antimicrobial) evaluated for this compound?

Methodological Answer:

- In Vitro Assays : Test against bacterial strains (e.g., S. aureus, E. coli) using broth microdilution to determine MIC values. For example, derivatives with similar structures show MICs of 8–32 µg/mL .

- Structure-Activity Relationship (SAR) : Vary substituents (e.g., methyl, amino groups) to correlate electronic effects with activity. Methyl at position 8 enhances lipophilicity, improving membrane penetration .

- Oxidative Stress Assays : Measure antioxidant potential via DPPH radical scavenging, comparing IC50 values with standards like ascorbic acid .

Advanced: How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The methyl group at position 8 hinders electrophilic substitution at adjacent positions, directing reactions to the 3-carbaldehyde site .

- Electronic Effects : The electron-withdrawing aldehyde group activates the quinoline ring for nucleophilic attack, while the amino group at position 7 donates electrons, stabilizing intermediates in Pd-catalyzed couplings .

- Catalyst Optimization : Use DavePhos or BINAP ligands to enhance regioselectivity in Suzuki-Miyaura reactions .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves and fume hoods to avoid skin contact and inhalation (R-phrases: R36/37/38) .

- First Aid : In case of exposure, rinse with water and consult a physician immediately. Safety data sheets (SDS) recommend ethanol for decontamination .

- Storage : Keep in amber vials at 2–8°C to prevent photodegradation and moisture absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.